N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The presence of the oxadiazole ring in the structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps :
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of 4-chlorobenzoic acid with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Antitumor Activity: It has been studied for its antitumor properties, particularly in inhibiting the growth of cancer cells.
Anti-inflammatory Activity: The compound exhibits anti-inflammatory effects, making it a candidate for the development of anti-inflammatory drugs.
Antiviral Activity: Research has indicated its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Similar structure with different substituents on the oxadiazole ring.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific combination of the oxadiazole ring and the dioxopyrrolidinyl group, which contributes to its diverse pharmacological activities .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C15H11ClN4O2 |
Molecular Weight | 314.73 g/mol |
CAS Number | 56894-53-2 |
Antibacterial Activity
Studies have demonstrated that compounds related to oxadiazole derivatives exhibit varying degrees of antibacterial activity. For instance, a series of synthesized 1,3,4-oxadiazole compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while other strains exhibited weaker responses. The most active derivatives had IC50 values indicating significant potency against urease, a critical enzyme for bacterial survival .
Anticancer Properties
Research indicates that oxadiazole derivatives can act as anticancer agents. For example, certain substituted 1,3,4-oxadiazoles have been reported to inhibit cancer cell proliferation in various models. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic transmission .
Case Study 1: Antimicrobial Activity
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that several compounds exhibited significant antibacterial activity against a range of bacterial strains. The study utilized disk diffusion methods to assess efficacy .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that specific derivatives induced cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4/c20-13-6-4-11(5-7-13)18-22-23-19(28-18)21-17(27)12-2-1-3-14(10-12)24-15(25)8-9-16(24)26/h1-7,10H,8-9H2,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJERRVYUGZRAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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